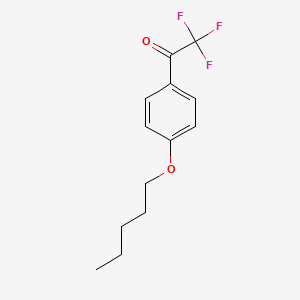

4'-n-Pentoxy-2,2,2-trifluoroacetophenone

Beschreibung

4'-n-Pentoxy-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone characterized by a trifluoroacetyl group at the 2-position and a pentoxy (-O-C₅H₁₁) substituent at the 4-position of the benzene ring. Its molecular formula is C₁₃H₁₅F₃O₂, with a molecular weight of 284.25 g/mol (inferred from structural analogs in and ). The compound is primarily utilized in organic synthesis, particularly as a precursor for photoaffinity labeling agents or pharmaceuticals ().

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-(4-pentoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O2/c1-2-3-4-9-18-11-7-5-10(6-8-11)12(17)13(14,15)16/h5-8H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXPUSQIKYNOGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4’-n-Pentoxy-2,2,2-trifluoroacetophenone typically involves the reaction of 4’-hydroxy-2,2,2-trifluoroacetophenone with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of 4’-n-Pentoxy-2,2,2-trifluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 4’-n-Pentoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of trifluoroacetic acid derivatives.

Reduction: Formation of 4’-n-pentoxy-2,2,2-trifluoroacetophenol.

Substitution: Formation of substituted acetophenone derivatives.

Wissenschaftliche Forschungsanwendungen

4’-n-Pentoxy-2,2,2-trifluoroacetophenone has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Wirkmechanismus

The mechanism of action of 4’-n-Pentoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The pentoxy group may interact with hydrophobic pockets in target proteins, modulating their activity and leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural similarities with 4'-n-Pentoxy-2,2,2-trifluoroacetophenone, differing in substituent type, position, or chain length:

Physicochemical Properties

- Lipophilicity: The pentoxy group in 4'-n-Pentoxy-2,2,2-trifluoroacetophenone enhances lipophilicity compared to methoxy or dimethylamino analogs, favoring membrane permeability in biological systems (). The trifluoroacetyl group contributes to electron-withdrawing effects, stabilizing the ketone moiety and influencing reactivity in nucleophilic additions ().

- Solubility: Methoxy and dimethylamino derivatives exhibit higher water solubility due to polar substituents, whereas pentoxy and pentyl analogs are more soluble in organic solvents like THF or dichloromethane ().

Market and Commercial Viability

- 4′-n-Pentyl-2,2,2-trifluoroacetophenone: Dominates regional markets (Europe, Asia) with 8 active suppliers, reflecting industrial scalability ().

- 4'-n-Pentoxy-2,2,2-trifluoroacetophenone: Limited to 1 supplier (ZINC43505059) and marked as discontinued, suggesting niche research applications ().

Biologische Aktivität

4'-n-Pentoxy-2,2,2-trifluoroacetophenone is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the molecular formula C14H17F3O2, characterized by a trifluoromethyl group, a pentoxy group, and an acetophenone core. The presence of the trifluoromethyl group enhances lipophilicity, allowing for better interaction with biological membranes and proteins.

The biological activity of 4'-n-pentoxy-2,2,2-trifluoroacetophenone is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites on enzymes. This modulation can impact biochemical pathways significantly.

- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate lipid membranes effectively, which can enhance its bioavailability and efficacy in biological systems.

Antitumor Activity

Recent studies have indicated that compounds similar to 4'-n-pentoxy-2,2,2-trifluoroacetophenone may exhibit antitumor properties. For instance, derivatives of trifluoromethyl ketones have been investigated for their ability to inhibit cancer cell proliferation by modulating metabolic pathways .

Enzyme Interaction Studies

A study highlighted the interaction of this compound with key enzymes involved in metabolic pathways. The trifluoromethyl group facilitates binding to enzymes, potentially leading to significant changes in metabolic regulation within cells .

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

A specific case study evaluated the effects of 4'-n-pentoxy-2,2,2-trifluoroacetophenone on a model enzyme system. The results demonstrated a dose-dependent inhibition of enzyme activity, suggesting its potential as a therapeutic agent in metabolic disorders. The study utilized various concentrations to assess the IC50 values and determined that the compound effectively inhibited enzyme activity at micromolar concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.